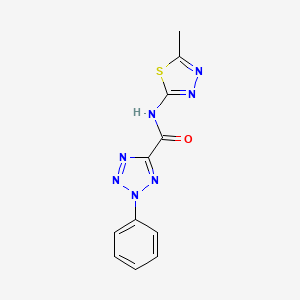

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyltetrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N7OS/c1-7-13-15-11(20-7)12-10(19)9-14-17-18(16-9)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWZJPVNRYLHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide involves several steps. One common method starts with the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then treated with sodium azide and triethylamine in an appropriate solvent to yield the desired tetrazole derivative . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxide or sulfone derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, can disrupt DNA replication processes in bacterial cells, leading to their growth inhibition . In a study evaluating various thiadiazole derivatives, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide demonstrated potent antibacterial activity with minimum inhibitory concentrations comparable to established antibiotics .

Anticancer Properties

The compound also shows promise as an anticancer agent. The 1,3,4-thiadiazole scaffold is known to influence cellular mechanisms involved in tumor growth. Several studies have reported that similar compounds can induce apoptosis in cancer cells and inhibit tumor proliferation by targeting specific pathways related to cell cycle regulation and apoptosis . The structural similarity of thiadiazoles to nucleobases suggests potential interactions with DNA and RNA synthesis pathways.

Agricultural Applications

Pesticidal Activity

this compound has been investigated for its effectiveness as a pesticide. Its ability to inhibit certain enzymes critical for plant pathogens makes it a candidate for developing new agricultural chemicals aimed at controlling fungal and bacterial diseases in crops . The compound's bioactivity profile suggests it could be useful in formulating environmentally friendly pesticides that minimize reliance on traditional chemical agents.

Materials Science

Polymer Chemistry

In materials science, derivatives of thiadiazoles have been incorporated into polymer matrices to enhance their properties. Research indicates that the inclusion of thiadiazole-based compounds can improve the thermal stability and mechanical strength of polymers . This application is particularly relevant in the development of high-performance materials for electronics and coatings.

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiadiazole derivatives highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC value of 8 µg/mL against S. aureus, significantly outperforming conventional antibiotics like penicillin .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF7) at concentrations as low as 10 µM. Mechanistic studies revealed that it triggered caspase activation and disrupted mitochondrial membrane potential, leading to cell death .

Summary Table of Applications

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Effective against Gram-positive/negative bacteria |

| Anticancer agent | Induces apoptosis in cancer cells | |

| Agricultural Science | Pesticide formulation | Controls fungal/bacterial diseases |

| Materials Science | Polymer enhancement | Improves thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential proteins in bacteria and fungi, leading to cell death. In anticancer applications, it may interfere with the cell cycle and induce apoptosis in cancer cells . The exact molecular pathways involved are still under investigation, but the compound’s ability to bind to specific enzymes and receptors is a key factor in its biological activity.

Comparison with Similar Compounds

Core Heterocyclic Systems

- Target Compound : Combines tetrazole (5-membered ring with four nitrogen atoms) and 1,3,4-thiadiazole (5-membered ring with two nitrogen and one sulfur atom). The tetrazole’s high nitrogen content contributes to metabolic stability, while the thiadiazole’s sulfur atom may influence electronic properties and solubility .

- Analog 2 : 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) ()

Substituent Effects

| Compound Name | Substituents on Thiadiazole | Substituents on Tetrazole/Other Rings | Key Structural Differences |

|---|---|---|---|

| Target Compound | 5-methyl | 2-phenyl | Tetrazole core with high nitrogen density |

| N-(3-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18l) | 5-pyridinyl | 3-chlorophenyl | Chlorine atom introduces electronegativity |

| N-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18o) | 5-pyridinyl | 4-fluorophenyl | Fluorine enhances bioavailability and binding |

Table 1: Structural variations in thiadiazole-carboxamide derivatives

Comparison with Analogous Syntheses

- Compound 18m (): Synthesized via coupling of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxylic acid with 3-methoxyaniline using HOBt/EDC, yielding 84% .

- Compound 4a (): Prepared by alkylation of 5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide with methyl iodide, achieving 97% yield .

Key Insight: The target compound’s synthesis may face challenges in regioselectivity due to the tetrazole’s multiple nitrogen atoms, requiring precise reaction conditions.

Pharmacological and Physicochemical Properties

Physicochemical Data

| Compound Name | Melting Point (°C) | Yield (%) | LogP (Predicted) |

|---|---|---|---|

| Target Compound | Not reported | Not reported | ~2.1 (estimated) |

| N-(3-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18l) | 175–177 | 85 | 3.5 |

| 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) | Not reported | 97 | 2.8 |

Table 2: Comparative physicochemical properties

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide (often referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity based on various studies and findings.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of compounds related to thiadiazoles and tetrazoles. For instance, tetrazole derivatives have been reported to exhibit significant antibacterial activity against various pathogens. In one study, derivatives were tested using the disc diffusion method, showing effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations of 100 μg/mL .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| Related Thiadiazole Derivative | E. coli | 13 |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been extensively studied. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies revealed that certain derivatives exhibited half-maximal inhibitory concentration (IC50) values ranging from 0.28 to 10 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .

Table 2: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| This compound | HCT116 | 3.29 |

| Related Compound | H460 | 10 |

| Related Compound | MCF7 | 0.52 |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular targets such as tubulin or specific protein kinases involved in cell proliferation pathways. Molecular docking studies suggest that certain substituents on the thiadiazole ring enhance binding affinity to target proteins .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in the International Journal of Pharmaceutical Sciences and Drug Research reported the synthesis and evaluation of several thiadiazole derivatives for their antibacterial properties. The findings indicated that compounds containing the thiadiazole moiety significantly inhibited bacterial growth compared to controls .

- Cytotoxicity Assessment : Another research article focused on the cytotoxic properties of various thiadiazole derivatives against human cancer cell lines. The study highlighted that structural modifications could lead to enhanced anticancer activity, making these compounds promising candidates for further development .

Q & A

Q. What are the optimal synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide, and how can reaction conditions be optimized to improve yield and purity?

Answer: The synthesis typically involves multi-step reactions, starting with cyclization of thiosemicarbazide derivatives to form the thiadiazole core, followed by coupling with tetrazole-carboxamide precursors. Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Base catalysts (e.g., triethylamine) neutralize HCl byproducts during carboxamide coupling, improving yield .

- Temperature control : Reflux conditions (70–100°C) for cyclization steps ensure complete ring closure .

- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) isolates the product in >90% purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and how should data interpretation be approached?

Answer:

- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and thiadiazole/tetrazole carbons (δ 150–165 ppm). Missing NH signals in DMSO-d6 may indicate tautomerism .

- IR spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and thiadiazole (C=N stretch ~1550 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of CO from carboxamide) .

- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict biological targets and binding affinities of this compound?

Answer:

- Target selection : Prioritize enzymes with known thiadiazole/tetrazole interactions (e.g., kinases, topoisomerases) .

- Docking workflows : Use AutoDock Vina to simulate ligand-receptor interactions. Key parameters:

- Grid box : Center on active sites (e.g., ATP-binding pockets) with 20 ų dimensions .

- Scoring : Compare binding energies (ΔG) to known inhibitors. Values ≤−8 kcal/mol suggest strong affinity .

- Validation : Cross-check with in vitro assays (e.g., enzyme inhibition IC50) to refine force fields .

Q. What strategies resolve contradictions in biological activity data between studies on thiadiazole-tetrazole hybrids?

Answer:

- Purity verification : Use HPLC (≥95% purity) to exclude impurities affecting activity .

- Assay standardization : Normalize cell viability assays (MTT/resazurin) across labs using reference controls (e.g., doxorubicin) .

- Solubility adjustments : Optimize DMSO concentrations (<1%) to avoid cytotoxicity artifacts .

- Strain/cell line specificity : Test multiple models (e.g., MCF-7 vs. HeLa) to account for target heterogeneity .

Q. How can SAR studies evaluate the contributions of the thiadiazole and tetrazole moieties to bioactivity?

Answer:

- Analog synthesis : Replace thiadiazole with oxadiazole or tetrazole with triazole to assess moiety-specific effects .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) at phenyl para-positions to enhance membrane permeability .

- Pharmacophore mapping : Overlay active/inactive analogs in MOE to identify critical hydrogen-bonding sites (e.g., tetrazole N2) .

Q. What methodologies characterize polymorphic forms or crystallinity of this compound, and how do they impact physicochemical properties?

Answer:

- XRD : Compare lattice parameters (e.g., monoclinic vs. orthorhombic) to identify polymorphs. High-resolution data (≤0.8 Å) ensures accuracy .

- DSC/TGA : Measure melting points (e.g., 180–220°C) and thermal stability. Polymorphs with ΔHfusion <5 kJ/mol may exhibit poor shelf life .

- Solubility testing : Use shake-flask method in PBS (pH 7.4) to correlate crystallinity with bioavailability. Amorphous forms typically show 2–3× higher solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.